N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide
Description
Properties
CAS No. |
61589-24-0 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-propan-2-yl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-9(2)13-12(15)14-8-7-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3,(H,13,15) |
InChI Key |
GSBHWFRJIBYTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CCC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Key Considerations:
-
Acid Activation : Pre-forming the acyl chloride of A using thionyl chloride (SOCl2) in refluxing toluene (2 h) enhances reactivity, enabling amide formation under milder conditions (0°C, 4 h).
-
Catalytic Systems : Substituting EDCl/HOBt with polymer-supported reagents (e.g., PS-carbodiimide) simplifies purification, albeit with a slight yield reduction (58–63%).
Aminolysis of 1-(Propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione
The diketone derivative 1-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione (C , CAS 10487-31-7) serves as a versatile precursor. Selective mono-aminolysis of C with isopropylamine in toluene at 80°C for 6 hours furnishes the target carboxamide. The reaction proceeds via nucleophilic attack at the more electrophilic 3-keto position, followed by tautomerization to stabilize the amide bond (Scheme 1). Using Al2O3 as a heterogeneous catalyst (10 mol%), yields improve to 82%, while minimizing di-amination byproducts (<5%).
Table 1: Optimization of Aminolysis Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | Toluene | 80 | 6 | 68 |
| Al2O3 | Toluene | 80 | 4 | 82 |
| p-TSA | Acetonitrile | 70 | 8 | 74 |
Microwave-Assisted Cyclization of N-Propargyl Indole Derivatives
Recent advances leverage microwave irradiation to accelerate cyclization steps. A modified protocol from pyrroloindole synthesis adapts N-propargyl indole intermediates (D ) for carboxamide formation. Treating D with isopropyl isocyanate under microwave conditions (120°C, 20 min, 300 W) induces a tandem cyclization-amidation sequence, yielding the target compound in 89% isolated yield. This method benefits from reduced reaction times and enhanced selectivity, attributed to controlled thermal energy delivery.
Mechanistic Insight :
The reaction initiates with a [2+2] cycloaddition between the alkyne and isocyanate, followed by retro-Diels-Alder cleavage to generate an azafulvene intermediate. Subsequent 6π-electrocyclic closure forms the dihydroindole core, with concurrent amide bond formation.
Boron Tribromide-Mediated Deprotection and Amidation
A patent-derived approach employs boron tribromide (BBr3) to demethylate protected intermediates. For example, treating 1-methoxy-2,3-dihydro-1H-indole (E ) with BBr3 in dichloromethane (−20°C, 2 h) generates the reactive 1-hydroxy intermediate, which is subsequently treated with isopropyl isocyanate to afford the carboxamide in 76% yield. This two-step sequence avoids harsh hydrolysis conditions and preserves the integrity of the dihydroindole ring.
Radical-Based Alkylation and Amidation
Inspired by radical cascade methodologies, a novel route utilizes sodium iodide (NaI) and tert-butyl hydroperoxide (TBHP) to mediate the reaction between 2,3-dihydro-1H-indole (F ) and isopropylsulfonohydrazide (G ). Under oxidative conditions, sulfonyl radicals add to the indole’s 1-position, followed by hydrogen abstraction and amidation to deliver the product in 71% yield . While scalable, this method requires careful control of radical initiation to prevent over-oxidation.
Chemical Reactions Analysis
Types of Reactions: N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide serves as a building block for synthesizing more complex indole derivatives. These derivatives are crucial in developing new materials and chemical processes.
Biology
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Studies indicate that it exhibits activity against various bacterial strains.
- Anticancer Activity : It has shown potential in inhibiting the growth of cancer cells by targeting pathways involved in apoptosis and cellular proliferation .
Medicine
N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide is being explored for its therapeutic applications in treating various cancers. It has been noted for:
- Inhibiting Kynurenine Production : This mechanism may help in treating cancers such as melanoma and acute myeloid leukemia by affecting tumor microenvironments .
- Crossing the Blood-Brain Barrier : This property allows it to potentially treat central nervous system-related disorders .
Case Study 1: Anticancer Efficacy
A study demonstrated that compounds similar to N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide effectively inhibited the conversion of tryptophan to kynurenine, leading to enhanced anti-tumor immunity. This mechanism is particularly relevant for cancers resistant to conventional therapies .
Case Study 2: Antimicrobial Activity
Research on derivatives of this compound revealed significant antimicrobial activity against resistant strains of bacteria like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL. This finding highlights its potential as a therapeutic agent against antibiotic-resistant infections .
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Chemistry | Building block for indole derivatives | Facilitates synthesis of complex structures |
| Biology | Antimicrobial activity | Effective against S. aureus and other pathogens |
| Medicine | Cancer treatment | Inhibits tumor growth via kynurenine pathway modulation |
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Findings and Implications
- Substituent Impact : The isopropyl group balances lipophilicity and steric bulk, contrasting with larger hydrophobic groups in X77 or polar moieties in Formoterol analogs.
- Functional Group Trade-offs : Carboxamides (target compound) prioritize hydrogen bonding, while phosphonates (Sofosbuvir) focus on metabolic stability.
Biological Activity
N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide is an indole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide features an indole core with a propan-2-yl group and a carboxamide functional group. The structural formula can be represented as follows:
This compound is characterized by its ability to engage with various biological targets, which underpins its therapeutic potential.
The biological activity of N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate the activity of these targets, leading to various therapeutic effects. For example, it may inhibit certain enzymes involved in pathological processes, contributing to its potential use in treating diseases such as cancer and neurological disorders.
Antimicrobial Activity
Research has indicated that N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide exhibits antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated significant inhibitory effects against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these pathogens were notably low, indicating strong antimicrobial efficacy .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Preliminary studies have shown that it can induce cytotoxic effects in various cancer cell lines. In particular, it displayed preferential suppression of rapidly dividing cells compared to non-tumor cells, suggesting a selective action that could be beneficial in cancer therapy .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide has been explored for its anti-inflammatory properties. It has been suggested that the compound could modulate inflammatory pathways, although further research is necessary to elucidate the precise mechanisms involved .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide:
Q & A
Q. What are the standard synthetic routes for N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide?
The synthesis typically involves multi-step organic reactions, including carboxamide bond formation via coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). Key steps include:
- Amide coupling : Reacting 2,3-dihydro-1H-indole-1-carboxylic acid with isopropylamine in the presence of DCC and a solvent (e.g., dichloromethane or DMF) under inert conditions .
- Purification : Column chromatography or recrystallization to isolate the product.
- Optimization : Reaction temperature (0–25°C) and solvent polarity are critical for yield improvement .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DCC, DCM, 0°C | Activate carboxyl group |
| 2 | Isopropylamine, RT | Amide bond formation |
| 3 | Column chromatography (hexane:EtOAc) | Purification |
Q. How is the structural characterization of this compound performed?
Characterization relies on:
- Spectroscopy : NMR (1H/13C) to confirm proton environments and carbon backbone .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 218.142 for [M+H]+) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .
- Polar Surface Area (PSA) : Calculated PSA (32.34 Ų) predicts membrane permeability .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
Discrepancies between experimental and theoretical data (e.g., NMR shifts) require:
Q. What strategies improve synthetic yield and purity in multi-step reactions?
Critical parameters include:
- Solvent optimization : Use DMF for solubility vs. DCM for reduced side reactions .
- Coupling agents : Replace DCC with EDCI/HOBt for milder conditions and higher yields .
- Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions .
- Workflow : In-line purification (e.g., automated flash chromatography) enhances reproducibility .
Q. How can researchers investigate the compound’s interaction with biological targets?
Methodologies include:
- Binding assays : Fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for enzymes/receptors .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like serotonin receptors .
- Pharmacokinetics : In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .
Data Contradiction and Experimental Design
Q. How to address inconsistencies in biological activity across studies?
Potential factors and solutions:
- Purity verification : Re-analyze compound via HPLC (>95% purity) to exclude impurities .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Metabolite interference : Use LC-MS to identify active metabolites in vivo .
Q. What experimental controls are essential in crystallography studies?
- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin fractions .
- Resolution limits : Ensure data collection at <1.0 Å for accurate electron density maps .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) for flexible groups .
Methodological Innovations
Q. Can computational tools predict the compound’s reactivity in novel reactions?
Yes. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
